Cas no 79183-24-7 (1-(2,4-dichlorophenyl)methyl-2,3-dihydro-1H-indole-2,3-dione)

1-(2,4-Dichlorophenyl)methyl-2,3-dihydro-1H-indole-2,3-dione is a heterocyclic organic compound featuring a substituted indole-2,3-dione (isatin) core with a 2,4-dichlorobenzyl moiety. This structure imparts unique reactivity, making it a valuable intermediate in synthetic organic chemistry, particularly for the development of pharmaceuticals and agrochemicals. The presence of electron-withdrawing chlorine atoms enhances its electrophilic character, facilitating selective functionalization. Its stability under standard conditions and compatibility with diverse reaction conditions further underscore its utility in multi-step syntheses. Researchers may employ this compound in the design of biologically active molecules, leveraging its structural motifs for potential applications in medicinal chemistry or material science.
1-(2,4-dichlorophenyl)methyl-2,3-dihydro-1H-indole-2,3-dione structure
79183-24-7 structure
Product Name:1-(2,4-dichlorophenyl)methyl-2,3-dihydro-1H-indole-2,3-dione
CAS No:79183-24-7
MF:C15H9Cl2NO2
MW:306.143461942673
MDL:MFCD00141578
CID:984582
PubChem ID:1580642
Update Time:2025-05-20

1-(2,4-dichlorophenyl)methyl-2,3-dihydro-1H-indole-2,3-dione Chemical and Physical Properties

Names and Identifiers

    • 1-(2,4-DICHLOROBENZYL)-1H-INDOLE-2,3-DIONE
    • 1-[(2,4-dichlorophenyl)methyl]indole-2,3-dione
    • F0897-0124
    • 1-(2,4-dichlorophenyl)methyl-2,3-dihydro-1H-indole-2,3-dione
    • Z57637710
    • DTXSID80364495
    • EN300-235747
    • AKOS000274310
    • MFCD00141578
    • 12E-324S
    • 79183-24-7
    • SCHEMBL18974316
    • SR-01000550491
    • 1-(2,4-dichlorobenzyl)indoline-2,3-dione
    • SR-01000550491-1
    • 1-[(2,4-Dichlorophenyl)Methyl]-2,3-Dihydro-1H-Indole-2,3-Dione
    • STK272398
    • MDL: MFCD00141578
    • Inchi: 1S/C15H9Cl2NO2/c16-10-6-5-9(12(17)7-10)8-18-13-4-2-1-3-11(13)14(19)15(18)20/h1-7H,8H2
    • InChI Key: KRLHWKJGYCSOLQ-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1CN1C(C(C2C=CC=CC1=2)=O)=O)Cl

Computed Properties

  • Exact Mass: 305.00100
  • Monoisotopic Mass: 305.0010339g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 415
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 37.4Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 468.3±55.0 °C at 760 mmHg
  • Flash Point: 237.0±31.5 °C
  • PSA: 37.38000
  • LogP: 3.78790
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

1-(2,4-dichlorophenyl)methyl-2,3-dihydro-1H-indole-2,3-dione Security Information

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1-(2,4-dichlorophenyl)methyl-2,3-dihydro-1H-indole-2,3-dione Suppliers

Amadis Chemical Company Limited
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(CAS:79183-24-7)1-(2,4-dichlorophenyl)methyl-2,3-dihydro-1H-indole-2,3-dione
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Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:35
Price ($):686.0/951.0/1760.0/3300.0/257.0/414.0/654.0/1307.0
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Additional information on 1-(2,4-dichlorophenyl)methyl-2,3-dihydro-1H-indole-2,3-dione

Introduction to 1-(2,4-dichlorophenyl)methyl-2,3-dihydro-1H-indole-2,3-dione (CAS No. 79183-24-7)

1-(2,4-dichlorophenyl)methyl-2,3-dihydro-1H-indole-2,3-dione is a significant compound in the realm of pharmaceutical chemistry, characterized by its intricate molecular structure and versatile pharmacological properties. This heterocyclic compound belongs to the indole class and is distinguished by the presence of chlorine substituents at the 2 and 4 positions of the phenyl ring, alongside a methyl group attached to the indole core. The systematic name underscores its structural framework, highlighting the fusion of aromatic and heterocyclic components, which are pivotal in medicinal chemistry for modulating biological targets.

The chemical identity of this compound is encapsulated by its CAS number, 79183-24-7, which serves as a unique identifier in scientific literature and databases. This numbering system ensures precision and consistency in referencing chemical substances across global research communities. The molecular formula of 1-(2,4-dichlorophenyl)methyl-2,3-dihydro-1H-indole-2,3-dione can be deduced from its name as C₁₆H₁₁Cl₂NO₂, reflecting the arrangement of carbon (C), hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms in its structure.

Structurally, 1-(2,4-dichlorophenyl)methyl-2,3-dihydro-1H-indole-2,3-dione exhibits a fused indole ring system with a carbonyl group at the 2 and 3 positions. The chlorine substituents on the phenyl ring enhance its lipophilicity and reactivity, making it a valuable scaffold for drug design. Such structural features are often exploited to improve binding affinity to biological targets such as enzymes and receptors. The presence of multiple reactive sites allows for further functionalization, enabling chemists to tailor the compound’s properties for specific therapeutic applications.

In recent years, there has been growing interest in indole derivatives due to their broad spectrum of biological activities. 1-(2,4-dichlorophenyl)methyl-2,3-dihydro-1H-indole-2,3-dione has garnered attention as a potential intermediate in the synthesis of bioactive molecules. Researchers have explored its utility in developing compounds with antimicrobial, anti-inflammatory, and anticancer properties. The dihydroindole core is particularly noteworthy for its role in modulating neurotransmitter systems, which has implications for treating neurological disorders.

One of the most compelling aspects of this compound is its versatility in medicinal chemistry. The combination of an indole backbone with electron-withdrawing groups like carbonyls and chlorines creates a dynamic platform for interaction with biological systems. This has led to several innovative approaches in drug discovery pipelines. For instance, modifications at the methyl group or the phenyl ring have been investigated to optimize pharmacokinetic profiles and reduce side effects. Such efforts align with contemporary trends in precision medicine, where tailored molecular structures are designed to enhance therapeutic efficacy.

Advances in computational chemistry have further accelerated the exploration of 1-(2,4-dichlorophenyl)methyl-2,3-dihydro-1H-indole-2,3-dione. Molecular modeling techniques allow researchers to predict binding interactions with target proteins with high accuracy. These simulations have been instrumental in identifying key pharmacophores within the molecule that contribute to its biological activity. By leveraging such tools, scientists can rationalize structure-activity relationships (SARs) and design next-generation analogs with improved properties.

The synthesis of 1-(2,4-dichlorophenyl)methyl-2,3-dihydro-1H-indole-2,3-dione involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. Key steps typically include Friedel-Crafts alkylation followed by cyclization reactions to form the indole core. The introduction of chlorine substituents often employs electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Each synthetic transformation is carefully optimized to ensure high yields and purity while minimizing unwanted byproducts.

In clinical research settings, 1-(2,4-dichlorophenyl)methyl-2,3-dihydro-1H-indole-2,3-dione has been investigated as a lead compound for several therapeutic indications. Preliminary studies suggest that derivatives of this molecule may exhibit potent activity against certain cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis. Additionally, dihydroindole derivatives have shown promise in modulating immune responses, offering potential benefits in treating autoimmune diseases or enhancing vaccine efficacy.

The pharmacological profile of this compound is further enriched by its ability to cross biological membranes due to its lipophilic nature. This property is crucial for drugs intended to reach intracellular targets or traverse blood-brain barriers. Researchers are particularly interested in how modifications to the phenyl ring can influence permeability while maintaining bioactivity—a delicate balance often achieved through iterative optimization cycles.

Regulatory considerations play a vital role when developing new pharmaceuticals based on compounds like 1-(2,4-dichlorophenyl)methyl-2, 3 -dihydro - 1 H -ind ole - 2, 3 -dione . Compliance with Good Manufacturing Practices (GMP) ensures that synthesized materials meet stringent quality standards before advancing into preclinical or clinical trials.* Furthermore,* adherence*to international guidelines on chemical safety*is paramount*to safeguarding both researchers*and patients throughout*the drug development process.

Future directions for research on *this compound* may include exploring novel synthetic routes that improve scalability*and cost-efficiency.* Additionally,* investigating its potential applications*in nanomedicine—where it could serve as a component*of drug delivery systems—adds another layer*of exciting possibilities.* Collaborative efforts between academia*and industry will be essential*to translate basic discoveries into tangible therapeutic solutions.

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Amadis Chemical Company Limited
(CAS:79183-24-7)1-(2,4-dichlorophenyl)methyl-2,3-dihydro-1H-indole-2,3-dione
A1176909
Purity:99%/99%/99%/99%/99%/99%/99%/99%
Quantity:5g/10g/25g/50g/250mg/500mg/1g/2.5g
Price ($):686.0/951.0/1760.0/3300.0/257.0/414.0/654.0/1307.0
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